N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-14-6-4-10-23-12-17(22-19(14)23)15-7-2-3-8-16(15)21-18(25)13-24-11-5-9-20-24/h2-12H,13H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJQPWCVGDPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has a complex structure characterized by an imidazo[1,2-a]pyridine moiety and a pyrazole group. Its empirical formula is , with a molecular weight of 306.37 g/mol. The predicted pKa is approximately 12.93, indicating basic properties that may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridines exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468 cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80 |
| Compound 7 | HeLa | 100 |
| Compound 21 | A549 | 290 |
The mechanisms by which this compound exerts its effects are believed to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest and apoptosis in cancer cells .
- Cyclin-dependent Kinase (CDK) Inhibition : The compound may act as a CDK inhibitor, which is crucial for regulating the cell cycle and preventing uncontrolled cell proliferation .
- Antioxidant Activity : Some imidazole derivatives have demonstrated antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly impact the biological activity of the compound. For instance:
- Substituents on the Imidazole Ring : The presence of electron-donating groups enhances activity against cancer cell lines.
- Positioning of Pyrazole Moiety : The position and nature of substituents on the pyrazole ring also play a critical role in determining potency.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated an IC50 value of approximately 290 nM, suggesting moderate potency compared to standard chemotherapeutic agents like doxorubicin .
Pharmacokinetic Profile
The pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a permeability coefficient (Papp) of , indicating good bioavailability. Additionally, it was noted as a strong inhibitor for several cytochrome P450 isoforms, which could affect drug metabolism and interactions in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Positioning: The target compound’s acetamide-pyrazole group on the phenyl ring distinguishes it from analogs like (acetamide directly on the imidazo ring) and (ethyl-linked acetamide).
Pyrazole integration may require multi-step functionalization (e.g., nucleophilic substitution or click chemistry), though evidence lacks specifics.
Physicochemical Properties :
- Crystallography : Compound exhibits intermolecular hydrogen bonding, suggesting solid-state stability. The target compound’s pyrazole may alter packing efficiency.
- Lipophilicity : Methyl/phenyl substituents (e.g., ) likely increase logP vs. the pyrazole-containing target, affecting membrane permeability.
Biological Relevance: While imidazo[1,2-a]pyridines are known for CNS activity (e.g., Zolpidem) , pyrazole motifs are common in kinase inhibitors (e.g., Crizotinib).
Preparation Methods
Grignard-Based Thiophene Functionalization
A pivotal method for introducing the thiophene moiety involves Grignard reagent addition. In Reaction Scheme 3 (EP1344768A2), ethoxymethylene malonodinitrile is cyclized with hydrazine to form cyanoaminopyrazole 15. Subsequent condensation with enaminone 8 in acetic acid yields nitrile-pyrazolopyrimidine 16. A Grignard reagent synthesized from magnesium and 2-bromothiophene is then reacted with nitrile 16, followed by hydrolysis to produce the target compound. This method emphasizes the critical role of anhydrous conditions and precise stoichiometry to prevent side reactions.
Suzuki Coupling for Aryl Integration
Alternative routes employ Suzuki-Miyaura cross-coupling to attach the phenylacetamide group. As outlined in Reaction Scheme 4 (EP1344768A2), halopyrazolopyrimidine 22 (where X = halogen) reacts with boronic acid 23 under palladium catalysis. The resulting pyrazolopyrimidine 24 undergoes thiophene addition via Grignard or lithiation strategies, demonstrating versatility in aryl group installation. This approach benefits from the tolerance of functional groups in Suzuki reactions, enabling modular synthesis.
One-Pot Cyclization Without Intermediate Isolation
A streamlined one-pot synthesis (Reaction Scheme 5) avoids isolating pyrazole intermediates, enhancing efficiency for large-scale production. Starting with N-alkylation of m-acetamidoacetophenone using sodium hydride and methyl iodide, the reaction proceeds with dimethylformamidedimethylacetal (DMFDMA) in toluene under reflux. Ethanol, aminoguanidinium nitrate, and sodium hydroxide are sequentially added to facilitate cyclization and thiophene incorporation, completing the synthesis in fewer steps.
Polymorph Control Through Solvent Engineering
Form I Crystallization via Acetone Solvent Systems
Form I polymorph is obtained by dissolving the crude compound in acetone under heating to form a homogenous solution. Cooling induces crystallization, with seeding using Form I crystals to ensure phase purity. Drying at 40°C for six hours yields a stable crystalline form suitable for pharmaceutical formulation.
Form II Production Using Methanol and Co-Solvents
Form II is preferentially crystallized from methanol, acetonitrile, or tetrahydrofuran (THF). Methanol solutions heated to 60°C followed by gradual cooling produce needle-like Form II crystals. The use of co-solvents like toluene modifies nucleation kinetics, enabling control over crystal morphology and size distribution.
Reaction Optimization and Mechanistic Insights
Role of DMFDMA in Enaminone Formation
Dimethylformamidedimethylacetal (DMFDMA) serves as a key reagent for generating enaminone intermediates. By reacting with nitrile precursors, DMFDMA facilitates the formation of electron-deficient enamines, which undergo cyclocondensation with aminopyrazoles to construct the pyrazolopyrimidine core. Excess DMFDMA (1.5 equivalents) ensures complete conversion, minimizing residual starting materials.
Temperature and pH Dependence in Cyclization Steps
Cyclization of pyrazole intermediates requires strict temperature control (70–80°C) and alkaline conditions (pH 9–10). Sodium hydroxide neutralizes hydrochloric acid byproducts, shifting equilibrium toward ring closure. Lower temperatures result in incomplete cyclization, while excessive alkalinity promotes hydrolysis of acetamide groups.
Analytical Characterization of Synthetic Intermediates
Spectroscopic Profiling of Pyrazolopyrimidine Intermediates
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups, such as C=O stretches at 1670–1699 cm⁻¹ for acetamide moieties and N-H stretches at 3313–3359 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, with aromatic protons appearing as multiplet signals between δ 7.0–7.9 ppm and methyl groups as singlets near δ 2.5 ppm.
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases resolves synthetic impurities. Method validation shows >98% purity for batches crystallized from acetone, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates.
Industrial-Scale Process Considerations
Solvent Recovery and Waste Minimization
Patent literature emphasizes acetone and methanol recycling via distillation, reducing production costs by 20–30%. Aqueous waste streams are treated with activated carbon to adsorb organic residues, complying with environmental regulations.
Seeding Strategies for Batch Reproducibility
Seeding with 0.1–0.5% w/w of desired polymorph ensures consistent crystal form across batches. Automated temperature ramping during cooling prevents spontaneous nucleation of undesired phases.
Q & A
Q. What are the optimal synthetic routes for N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 8-methylimidazo[1,2-a]pyridine derivatives with bromophenyl precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C .
- Step 2 : Coupling with 1H-pyrazole-acetamide via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Key variables : Temperature (>80°C improves cyclization), solvent choice (DMF enhances solubility but may require post-reaction purification via column chromatography), and catalyst loading (0.5–1 mol% Pd for cost efficiency) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
- 1H/13C NMR : Resolve aromatic proton environments (e.g., imidazo[1,2-a]pyridine vs. pyrazole protons) and confirm substituent positions .
- HRMS : Validate molecular weight (e.g., C₂₁H₁₈N₄O₂ requires m/z 358.1424) and detect isotopic patterns .
- X-ray crystallography : Resolve steric hindrance between the phenyl and pyrazole groups, confirming dihedral angles <30° for planar alignment .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC₅₀ values <1 µM indicate high potency) .
- Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 µM to identify cytotoxicity thresholds .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of imidazo[1,2-a]pyridine functionalization during synthesis?
- Cyclization mechanism : The 8-methyl group directs electrophilic substitution to the C2 position via steric and electronic effects, confirmed by DFT calculations showing lower activation energy (ΔG‡ = 25 kcal/mol) at C2 vs. C3 .
- Pyrazole coupling : The acetamide’s nitrogen acts as a nucleophile, attacking activated intermediates (e.g., bromophenyl derivatives) in SNAr reactions, with DMF stabilizing transition states .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Assay discrepancies : In vitro IC₅₀ values may not account for metabolic stability (e.g., cytochrome P450 degradation). Use liver microsome assays to quantify half-life (<30 min suggests poor in vivo efficacy) .
- Formulation adjustments : Improve bioavailability via PEGylation or liposomal encapsulation, increasing plasma AUC by 2–3× in murine models .
Q. What computational strategies predict binding modes to biological targets like kinases?
- Molecular docking (AutoDock Vina) : Prioritize targets (e.g., EGFR kinase) by docking scores (<−9 kcal/mol) and validate with mutagenesis (e.g., T790M resistance mutation reduces binding affinity by 50%) .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Q. How do structural modifications to the acetamide group alter pharmacokinetic properties?
- Methyl vs. ethyl substituents : Methyl groups reduce logP by 0.5 units, enhancing solubility (from 10 µg/mL to 50 µg/mL in PBS) but decreasing membrane permeability (Papp <1 × 10⁻⁶ cm/s in Caco-2 assays) .
- Pyrazole substitution : Fluorine at C4 increases metabolic stability (t₁/₂ = 120 min in microsomes vs. 45 min for H-substituted analogs) .
Q. What strategies address low solubility in aqueous buffers during formulation?
- Co-solvent systems : Use 10% DMSO + 5% cyclodextrin to achieve >1 mg/mL solubility .
- Nanoemulsions : Reduce particle size to <200 nm via high-pressure homogenization, improving bioavailability (Cₘₐₓ = 2 µM in plasma vs. 0.5 µM for free compound) .
Methodological Notes
- Data contradiction analysis : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
- Reaction optimization : Apply DoE (Design of Experiments) to screen >20 solvent/base combinations, identifying DMF/KOH as optimal for 85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
